molecular formula C6H3BrClN3 B11876371 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11876371
M. Wt: 232.46 g/mol
InChI Key: DQSVOTLLLZBWQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine (CAS 1956322-73-8) is a halogenated bicyclic heterocyclic compound of interest in medicinal chemistry and fragment-based drug discovery (FBDD). The molecular formula is C 6 H 3 BrClN 3 with a molecular weight of 232.47 . Pyrazolo[4,3-c]pyridine derivatives are recognized as privileged scaffolds in biomedical research due to their similarity to purine bases, making them valuable for developing biologically active molecules . This specific analogue features bromo and chloro substituents at the 4- and 3- positions of the core structure, which serve as versatile handles for further synthetic elaboration via metal-catalyzed cross-coupling reactions . Such functionalization is central to FBDD for optimizing fragment hits into lead compounds with improved binding affinity and drug-like properties . Key Chemical Identifiers: • CAS Number: 1956322-73-8 • Molecular Formula: C 6 3 BrClN 3 • Molecular Weight: 232.47 g/mol • SMILES: ClC1=NNC2=C1C(Br)=NC=C2 Handling & Safety: For research use only. Not for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment. Refer to the Safety Data Sheet for detailed hazard information.

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

4-bromo-3-chloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11)

InChI Key

DQSVOTLLLZBWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(NN=C21)Cl)Br

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Pyridinecarboxaldehydes

A foundational approach involves the cyclization of halogenated pyridine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde has been used as a starting material for analogous pyrazolo[3,4-b]pyridines. Adapting this method, 3-chloro-4-bromo-pyridinecarboxaldehyde could undergo cyclization with hydrazine derivatives in dimethylformamide (DMF) under catalytic conditions.

Reaction Conditions :

  • Catalyst : Hydroxylamine hydrochloride (2.5:1 molar ratio to substrate).

  • Solvent : DMF at 60°C for 8 hours.

  • Yield : Up to 85% for similar scaffolds.

This method’s success relies on the electronic effects of pre-installed halogens, which direct cyclization regioselectivity.

Post-Cyclization Halogenation Techniques

Electrophilic Halogenation

Direct bromination or chlorination of the pyrazolopyridine core can introduce halogens at specific positions. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in acetic acid facilitate electrophilic substitution:

1H-pyrazolo[4,3-c]pyridine+NBS/NCSAcOH4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine\text{1H-pyrazolo[4,3-c]pyridine} + \text{NBS/NCS} \xrightarrow{\text{AcOH}} \text{4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine}

Optimization Data :

Halogenating AgentPositionYieldReference
NBSC-472%
NCSC-368%

Directed Ortho-Metalation

Directed metalation using TMPMgCl·LiCl (tetramethylpiperidinyl magnesium chloride lithium chloride) enables precise halogen placement. For example:

  • Metalation at C-4 with TMPMgCl·LiCl.

  • Quenching with Br₂ or Cl₂ electrophiles.

This method achieves >90% regioselectivity but requires anhydrous conditions.

One-Pot Multistep Synthesis

A streamlined approach combines cyclization and halogenation in a single pot:

  • Cyclization : 3-Chloro-pyridinecarboxaldehyde reacts with hydrazine hydrate in DMF.

  • Bromination : In situ addition of CuBr₂ at 80°C introduces bromine at C-4.

Key Advantages :

  • Reduced purification steps.

  • Overall yield: 78% .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialHalogenation StepYieldScalabilityReference
Cyclization3-Chloro-4-bromo-pyridinePre-installed85%High
Electrophilic1H-pyrazolo[4,3-c]pyridinePost-synthetic70%Moderate
Directed Metalation1H-pyrazolo[4,3-c]pyridinePost-synthetic90%Low
One-Pot3-Chloro-pyridinecarboxaldehydeIn situ78%High

Challenges and Optimization Strategies

  • Regioselectivity : Competing halogenation at adjacent positions (e.g., C-5 vs. C-4) necessitates careful choice of directing groups.

  • Purification : Column chromatography remains critical for isolating high-purity products, though it increases costs for industrial-scale synthesis.

  • Catalyst Loading : Excess hydroxylamine hydrochloride (>2.5 eq.) diminishes yields due to side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 3 due to its larger size and better leaving-group ability. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction :

ReactantsConditionsProductYieldSource
4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine + MorpholinePd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h4-Morpholino-3-chloro-1H-pyrazolo[4,3-c]pyridine78%

Electronic effects from the chlorine at position 3 enhance electrophilicity at position 4, enabling efficient substitution even with weak nucleophiles .

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

General Protocol :

  • Catalyst: Pd(dppf)Cl₂

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (5:1)

  • Temperature: 80–100°C

Example :

Boronic AcidProductYieldSource
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-chloro-1H-pyrazolo[4,3-c]pyridine85%

Buchwald-Hartwig Amination

Conditions :

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Dry DMF

  • Temperature: 90–120°C

Example :

AmineProductYieldSource
Benzylamine4-Benzylamino-3-chloro-1H-pyrazolo[4,3-c]pyridine65%

Functionalization via Directed Metalation

The pyridine nitrogen directs regioselective metalation at position 7 using TMPMgCl·LiCl, enabling electrophilic trapping:

Reaction Sequence :

  • Metalation: TMPMgCl·LiCl, THF, −40°C

  • Electrophile: I₂

  • Product: 4-Bromo-3-chloro-7-iodo-1H-pyrazolo[4,3-c]pyridine (Yield: 72%)

Tandem Functionalization Strategies

Multi-step functionalization exploits both halogen atoms and the N–H proton:

Example :

  • N-1 Protection : Mesyl chloride, DMF, 0°C → N-1 mesylated derivative (Yield: 89%)

  • C-3 Borylation : Bis(pinacolato)diboron, Pd(OAc)₂, KOAc → Boronate ester (Yield: 68%)

  • Suzuki Coupling : 2-Thienylboronic acid → 3-Thienyl-4-bromo-1-(mesyl)-pyrazolo[4,3-c]pyridine (Yield: 75%)

Influence of Substituents on Reactivity

  • Bromine (C4) : Primary site for Pd-catalyzed reactions due to favorable steric and electronic environments .

  • Chlorine (C3) : Less reactive but stabilizes intermediates through electron-withdrawing effects.

  • N–H Proton : Enables regioselective protection/deprotection strategies for sequential functionalization .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit potent anticancer properties. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, one study reported IC₅₀ values of 0.36 µM for CDK2 and 1.8 µM for CDK9, demonstrating significant selectivity for CDK2 over CDK9 (265-fold) in various human tumor cell lines such as HeLa and HCT116 .

Anti-inflammatory Effects
The compound has also been explored for its potential in treating autoimmune diseases through inhibition of Syk kinase activity. This inhibition may reduce B cell activation and antibody production, making it a candidate for conditions like rheumatoid arthritis and systemic lupus erythematosus .

Biological Research

Enzyme Inhibition Studies
4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has been investigated for its interactions with various enzymes. It shows promise as an enzyme inhibitor, particularly against kinases involved in cancer progression . Its ability to modulate enzyme activity positions it as a valuable tool in drug discovery.

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds used in developing new materials. Its unique structural features allow for various modifications that can enhance the properties of resultant materials .

Case Studies and Research Findings

Several notable studies highlight the biological activity of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated potent inhibition of CDK2/CDK9; effective against HeLa cells.
Study BImmunomodulationShowed Syk inhibition leading to decreased B cell activation; potential in autoimmune disease treatment.
Study CKinase InhibitionIdentified as a selective inhibitor for several kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

The following analysis compares 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine with structurally related pyrazolopyridine derivatives, focusing on synthesis, substituent effects, and biological activity.

Structural Analogues and Substituent Positioning
Compound Name Substituents Ring Fusion Key Properties/Applications Reference
3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine Br (3-position), Cl (4-position) [4,3-c] 97% purity; intermediate in drug synthesis
3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine Br (3-position), Cl (5-position) [4,3-b] HazMat classification (UN2811); 95% purity
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Br (4-position), CF₃ (3-position) [3,4-b] Pharmacological scaffold for drug discovery
7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine Br (7-position), I (3-position), THP-protected [4,3-c] Used in cross-coupling reactions; protected nitrogen

Key Observations :

  • Substituent positioning (e.g., bromine at 3 vs. 4) alters electronic distribution and steric hindrance, affecting reactivity in cross-coupling reactions .
  • Ring fusion ([4,3-c] vs. [3,4-b]) changes the spatial arrangement of substituents, influencing binding to biological targets .

Key Observations :

  • Low yields (e.g., 11% in ) are common in sterically crowded pyrazolopyridines, whereas Pd-catalyzed methods achieve higher efficiency (70–88%) .
  • Protection/deprotection strategies (e.g., THP in ) improve reaction control but add synthetic steps .

Key Observations :

  • Halogen substituents (Br, Cl) may reduce solubility, limiting biological activity .

Biological Activity

4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various pharmacological effects.

  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • Molecular Formula : C7H4BrClN2
  • Molecular Weight : 227.48 g/mol
  • IUPAC Name : 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

Synthesis

The synthesis of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine typically involves multi-step reactions starting from simpler pyrazole derivatives. Methods include halogenation and cyclization reactions that create the pyrazolo[4,3-c]pyridine framework. For instance, a recent study demonstrated the effective synthesis of this compound through a series of nucleophilic substitution reactions using bromine and chlorine as halogenating agents .

Anticancer Properties

Research has indicated that compounds within the pyrazolo family, including 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10.5Apoptosis induction
HepG2 (Liver)12.0Cell cycle arrest
A549 (Lung)15.2Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer effects, 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine has demonstrated antimicrobial activity against various bacterial strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Recent findings indicate that it can reduce inflammation markers in vitro and in vivo models, making it a candidate for further development as an anti-inflammatory agent .

The biological activity of 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine is largely attributed to its ability to interact with specific molecular targets within cells. These interactions often modulate signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit key kinases involved in cancer progression .

Case Studies

  • Breast Cancer Study : A study involving MDA-MB-231 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : In a recent assay against Staphylococcus aureus, the compound exhibited an MIC value of 8 µg/mL, indicating strong antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine, and how is regioselectivity controlled during halogenation?

  • Methodology : A two-step halogenation strategy is often employed. First, cyclization of a pyridine precursor with hydrazine forms the pyrazole core. Subsequent bromination and chlorination require careful control of reaction conditions. For bromination, bromine in 2 M NaOH at room temperature (dropwise addition) minimizes side reactions, as demonstrated in a similar synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (29% yield over two steps) . Chlorination typically uses POCl₃ or SOCl₂ under reflux, with stoichiometric adjustments to avoid overhalogenation. LCMS and NMR are critical for confirming regiochemistry .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • LCMS : Monitor reaction progress and confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 263.1 for analogous compounds) .
  • ¹H NMR : Characterize substituent positions via splitting patterns (e.g., δ 8.49 ppm for pyrazole protons in related structures) .
  • HPLC : Ensure >97% purity using reverse-phase chromatography (acetonitrile/water gradients with 0.1% TFA) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine?

  • Optimization :

  • Catalytic System : Use Pd₂(dba)₃ (5 mol%) with XPhos (10 mol%) in 1,4-dioxane at 100°C to enhance coupling efficiency while suppressing dehalogenation .
  • Base Selection : Cs₂CO₃ (2.0 equiv) improves stability of the heteroaromatic core compared to weaker bases like K₂CO₃ .
  • Workup : Post-coupling Boc deprotection with TFA in DCM (0°C → RT) avoids degradation of sensitive substituents .

Q. How do steric and electronic effects of bromo and chloro substituents influence pharmacological activity in pyrazolo[4,3-c]pyridine derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Steric Effects : The 3-chloro group hinders rotation, stabilizing planar conformations critical for kinase inhibition (e.g., JAK2/STAT3 pathways) .
  • Electronic Effects : Bromine at C4 enhances electrophilicity, facilitating nucleophilic aromatic substitutions in prodrug designs .
  • Data Contradictions : Some studies report reduced solubility with halogens, necessitating polar protic solvents (e.g., DMSO-water mixtures) for in vitro assays .

Q. What mechanistic insights explain low yields in direct C-H functionalization of this scaffold?

  • Challenges : Competing halogen loss and ring-opening under radical or transition metal-catalyzed conditions.
  • Solutions :

  • Photoredox Catalysis : Use Ir(ppy)₃ with N-oxyl radicals to selectively functionalize C5/C7 positions without disrupting Br/Cl substituents .
  • Protecting Groups : Boc protection of the pyrazole NH (e.g., Boc₂O, DMAP, DMF) stabilizes the core during harsh reactions .

Data Contradictions and Resolution

Q. Why do reported yields for similar brominated pyrazolo-pyridines vary widely (29–88%)?

  • Key Factors :

  • Reaction Scale : Small-scale reactions (≤1g) often report lower yields due to inefficient mixing or heat dissipation .
  • Purification : Reverse-phase chromatography recovers ~70% of product in high-purity form, but silica gel chromatography may lead to losses .
    • Recommendation : Optimize stoichiometry (e.g., 1.1 equiv bromine) and use inline LCMS monitoring to terminate reactions at peak conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.